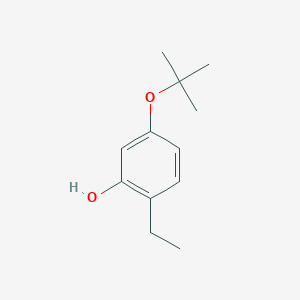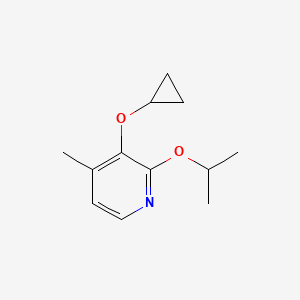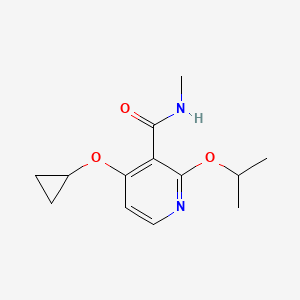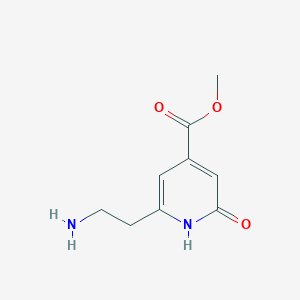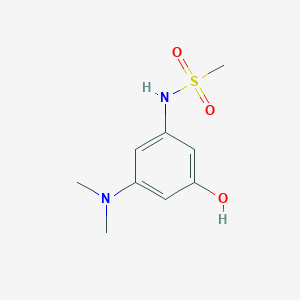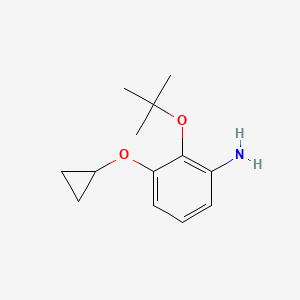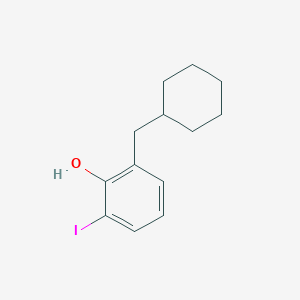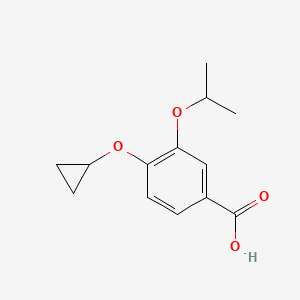
4-Cyclopropoxy-3-isopropoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-isopropoxybenzoic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with cyclopropoxy and isopropoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation under mild conditions .
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Cyclopropoxy Group Introduction: The cyclopropoxy group can be introduced using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Isopropoxy Group Introduction: The isopropoxy group can be introduced using isopropyl bromide under similar conditions.
Final Product Formation: The final product, 4-Cyclopropoxy-3-isopropoxybenzoic acid, is obtained after purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-3-isopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of cyclopropoxybenzoic acid derivatives.
Reduction: Formation of cyclopropoxybenzoic alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isopropoxybenzoic acid: A similar compound with an isopropoxy group but lacking the cyclopropoxy group.
3-Cyclopropoxybenzoic acid: Contains a cyclopropoxy group but lacks the isopropoxy group.
Uniqueness
4-Cyclopropoxy-3-isopropoxybenzoic acid is unique due to the presence of both cyclopropoxy and isopropoxy groups, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution pattern can influence the compound’s reactivity, stability, and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-8(2)16-12-7-9(13(14)15)3-6-11(12)17-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
BETZGBBJYDIYIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


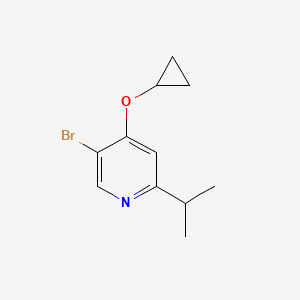

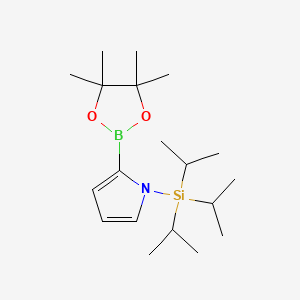
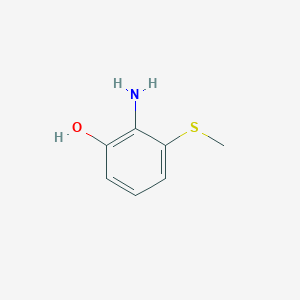
![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
